molecular formula C10H12N2O2S B13316171 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B13316171
M. Wt: 224.28 g/mol
InChI Key: DUZIYWDGWJOMAK-UHFFFAOYSA-N
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Description

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is part of a group of pharmaceutically relevant compounds known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method involves the use of 2-aminothiazole and a suitable bromo ketone under specific reaction conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
  • 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid
  • Imidazo[2,1-b]thiazole-5-carboxamide

Uniqueness

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethyl groups at positions 3 and 6 of the imidazole ring can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

3,6-diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c1-3-6-5-15-10-11-7(4-2)8(9(13)14)12(6)10/h5H,3-4H2,1-2H3,(H,13,14)

InChI Key

DUZIYWDGWJOMAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)C(=O)O)CC

Origin of Product

United States

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